molecular formula C5H6N6S B13073288 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13073288
M. Wt: 182.21 g/mol
InChI Key: RMFOFZDSYVMEOV-UHFFFAOYSA-N
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Description

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a nitrogen- and sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole ring linked via a methyl group to a 1,2,4-triazole-3-amine scaffold. This hybrid structure combines the electron-deficient thiadiazole moiety with the versatile hydrogen-bonding capacity of the triazole amine, making it a candidate for diverse biological and material applications.

Properties

Molecular Formula

C5H6N6S

Molecular Weight

182.21 g/mol

IUPAC Name

1-(thiadiazol-4-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H6N6S/c6-5-7-3-11(9-5)1-4-2-12-10-8-4/h2-3H,1H2,(H2,6,9)

InChI Key

RMFOFZDSYVMEOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach:

  • Step 1: Preparation of the 1,2,3-thiadiazole ring or its suitable precursor.
  • Step 2: Synthesis of the 1H-1,2,4-triazol-3-amine or its derivatives.
  • Step 3: Coupling of the two heterocyclic fragments via a methylene (-CH2-) linker, often through alkylation or condensation reactions.

Microwave-assisted synthesis and classical reflux methods are frequently employed to improve yields and reduce reaction times.

Preparation of the 1,2,3-Thiadiazol-4-yl Methyl Moiety

The 1,2,3-thiadiazole ring is commonly synthesized via cyclization reactions involving thiosemicarbazide derivatives or related sulfur- and nitrogen-containing precursors.

  • Cyclization with Thiosemicarbazide: Reaction of cyano compounds or hydrazides with thiosemicarbazide in acidic media (e.g., trifluoroacetic acid) at elevated temperatures (60–80 °C) for extended times (up to 10 hours) leads to the formation of 1,2,3-thiadiazole rings.

  • Functionalization: The thiadiazole ring is functionalized at the 4-position with a methyl group, often introduced by alkylation or condensation with aldehydes or halomethyl derivatives.

Preparation of the 1H-1,2,4-Triazol-3-amine Core

The 1,2,4-triazole ring system with an amino substituent at the 3-position is prepared by:

Coupling via Methylene Linkage

The connection of the 1,2,3-thiadiazol-4-yl group to the 1H-1,2,4-triazol-3-amine is typically achieved by introducing a methylene bridge through:

  • Alkylation Reactions: Using halomethyl derivatives (e.g., bromomethyl or chloromethyl thiadiazoles) to alkylate the triazol-3-amine nitrogen under basic conditions (e.g., sodium ethoxide or potassium hydroxide) in refluxing solvents.

  • Condensation with Aldehydes: Reaction of the triazol-3-amine with thiadiazole-4-carbaldehyde derivatives under acidic catalysis and microwave irradiation to form Schiff base intermediates, which can be reduced or cyclized further to yield the methylene-linked product.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield & Notes
1 Cyano compound + Thiosemicarbazide, trifluoroacetic acid, reflux 60–80 °C, 10 h Cyclization to 1,2,3-thiadiazole ring High yield (~80–90%)
2 Hydrazide + Formamide or aldehyde, DMF, catalytic HCl, microwave irradiation 2–3 min Formation of 1,2,4-triazol-3-amine derivatives Rapid reaction, good yield (~85–95%)
3 1,2,3-thiadiazol-4-yl halomethyl + 1,2,4-triazol-3-amine, KOH, reflux Alkylation to form methylene linkage Moderate to high yield (70–90%)

Analytical and Structural Confirmation

  • Spectroscopic Data:

    • ^1H-NMR typically shows singlet signals corresponding to methylene protons linking the two rings (around δ 3.0–5.0 ppm).
    • Azomethine protons in Schiff bases appear near δ 9.9–10.0 ppm.
    • Thiol protons (if present) resonate at δ 13.7–13.8 ppm and are exchangeable with D2O.
  • Elemental Analysis: Confirms the expected carbon, hydrogen, nitrogen, and sulfur content consistent with the proposed structures.

  • FTIR Spectroscopy: Characteristic absorption bands include NH stretching (~3150 cm^-1), C=O (if present) around 1730–1780 cm^-1, and C=N stretching near 1600 cm^-1.

Summary of Key Research Findings

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields in forming triazole derivatives and their coupling with thiadiazole moieties.

  • Acidic media and controlled heating are crucial for efficient cyclization of thiosemicarbazide precursors into the thiadiazole ring.

  • Alkylation reactions under basic reflux conditions provide an effective route to link the two heterocycles via a methylene bridge, yielding the target compound with good purity and yield.

  • The synthesized compounds have been characterized thoroughly by elemental analysis, NMR, and IR spectroscopy, confirming the successful preparation of the target molecule.

Chemical Reactions Analysis

Types of Reactions

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves the reaction of thiadiazole derivatives with triazole components. Various studies have reported methods for synthesizing this compound along with its analogs. The characterization typically includes spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that derivatives of thiadiazole and triazole structures often show enhanced antibacterial and antifungal properties compared to standard drugs. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that compounds containing the 1,2,4-triazole core can inhibit cancer cell proliferation through multiple mechanisms, including induction of apoptosis and inhibition of angiogenesis. For instance, a study highlighted that certain aryl-substituted triazoles exhibited potent antiproliferative effects against various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives, this compound was found to possess superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness at low concentrations compared to traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human cancer cell lines to assess the anticancer properties of this compound. The results showed a significant reduction in cell viability at concentrations as low as 10 µM. The compound was noted for its ability to induce G0/G1 phase arrest in the cell cycle and promote apoptosis through caspase activation pathways .

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureHighModerate
5-Amino-1H-1,2,4-triazoleStructureModerateHigh
2-Amino-1H-thiadiazoleStructureHighLow

Mechanism of Action

The mechanism of action of 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Amine Core

Phenyl-Substituted Analogues
  • 1-[(Substituted phenyl)methyl]-1H-1,2,4-triazol-3-amine Derivatives Example: 1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine (Mol. Wt.: 243.10; CAS: 832737-21-0) . Comparison: Replacing the thiadiazole with aromatic substituents (e.g., dichlorophenyl) introduces steric bulk and alters electronic properties. Phenyl derivatives typically exhibit enhanced lipophilicity, which may improve membrane permeability but reduce solubility.
Heterocyclic Substituents
  • 1-[(Pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
    • Example : 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine, a P2X7 antagonist (IC₅₀ values in nM range) .
    • Comparison : Pyridine-containing analogues demonstrate receptor-targeted activity (e.g., P2X7 antagonism). The thiadiazole variant may exhibit distinct binding modes due to sulfur’s electronegativity and smaller size compared to pyridine.

Thiadiazole vs. Thiazole and Other Sulfur Heterocycles

  • Thiazole Derivatives

    • Example : Thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2) .
    • Comparison : Thiazoles lack the additional nitrogen atom in thiadiazoles, reducing hydrogen-bonding capacity. The target compound’s thiadiazole may enhance interactions with enzymes like kinases or proteases.

Antitumor Activity

  • Thiadiazole-Triazole Hybrids : The combination of thiadiazole and triazole moieties is associated with DNA intercalation or topoisomerase inhibition. For example, 1,3,4-thiadiazole derivatives exhibit IC₅₀ values in the low µM range against cancer cell lines .
  • Impact of Substituents : Electron-withdrawing groups (e.g., Cl, F) on phenyl rings enhance activity in analogues like 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (PubChem CID: 7019340) . The thiadiazole’s inherent electron deficiency may mimic this effect without requiring halogen substituents.

Antimicrobial and Antifungal Potential

  • Triazole-Thiadiazole Hybrids : Compounds like 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine show moderate activity against bacterial pathogens . The target compound’s sulfur atom could enhance membrane penetration or disrupt microbial redox systems.

Physicochemical and Structural Properties

Crystallography and Molecular Packing

  • Crystal Structures : Triazole-amine derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) form hydrogen-bonded networks critical for stability . The thiadiazole’s rigidity may influence packing efficiency and solubility.
  • SHELX Refinement : Programs like SHELXL enable precise structural determination, highlighting bond angles and torsional strain unique to thiadiazole-containing systems .

Lipophilicity and Solubility

  • LogP Calculations : Phenyl-substituted analogues (e.g., 1-[(2-fluorophenyl)methyl] variant; Mol. Wt.: 192.20) have higher logP values than the thiadiazole derivative, suggesting the latter may exhibit better aqueous solubility.

Biological Activity

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS Number: 1862468-43-6) is a heterocyclic compound that belongs to the class of thiadiazole derivatives. This compound exhibits a range of biological activities due to its unique structural features, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The following sections will detail its biological activities supported by relevant research findings.

PropertyValue
Molecular FormulaC₅H₆N₆S
Molecular Weight182.21 g/mol
CAS Number1862468-43-6

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains and fungi. For instance, a review indicated that derivatives of 1,3,4-thiadiazole possess notable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. In vitro studies have shown that compounds containing the thiadiazole scaffold can inhibit cancer cell proliferation. For example:

  • Study Findings : A series of thiadiazole derivatives were synthesized and tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines. One compound exhibited an IC50 value of 4.37 μM against HepG2 cells and 8.03 μM against A549 cells .

The mechanism of action for these compounds often involves the inhibition of DNA and RNA synthesis in cancer cells without affecting protein synthesis .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored. In animal models, various synthesized compounds showed protective effects against seizures induced by pentylenetetrazole and maximal electroshock tests . These findings suggest that such compounds could be developed into therapeutic agents for epilepsy.

Anti-inflammatory Activity

Anti-inflammatory effects have been documented for several thiadiazole derivatives. Compounds in this category have been shown to reduce inflammation through various pathways, potentially serving as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study conducted by Mihaela et al. synthesized new 1,3,4-thiadiazole compounds containing phenylalanine moieties. The evaluation revealed significant anticancer activity against several cell lines with mechanisms involving the inhibition of key cellular processes essential for tumor growth .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of various thiadiazole derivatives for antimicrobial activity, several compounds were found to be effective against resistant strains of bacteria and fungi. This study emphasized the potential for developing new antibiotics from thiadiazole scaffolds .

Q & A

Q. What are the common synthetic routes for synthesizing 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine, and what key reaction parameters influence yield?

The compound is typically synthesized via nucleophilic substitution between 1,2,3-thiadiazol-4-ylmethyl halides and 1H-1,2,4-triazol-3-amine under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 75–85% vs. 60–70% under conventional heating) . Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine to halide).

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

X-ray crystallography is the gold standard for resolving tautomeric forms and planar configurations of the triazole-thiadiazole system. For example, dihedral angles between the triazole and thiadiazole rings (e.g., 2.3° planar deviation) confirm spatial arrangements . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to identify NH₂ protons (δ 6.8–7.2 ppm) and thiadiazole methylene (δ 4.5–5.0 ppm).
  • LC-MS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 225) and purity (>95%) .

Q. What are the primary biological targets or applications explored for this compound in academic research?

The compound’s dual heterocyclic structure enables broad bioactivity:

  • Antimicrobial : Inhibits fungal CYP51 enzymes (IC₅₀ ~2.5 µM) via triazole coordination to heme iron .
  • Anticancer : Modulates kinase pathways (e.g., EGFR inhibition at 10 µM) through thiadiazole-thioether interactions .
  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺), forming complexes with catalytic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity, particularly when comparing microwave-assisted vs. conventional heating methods?

Microwave irradiation reduces side reactions (e.g., hydrolysis) by enabling rapid, uniform heating. For example, 80°C for 15 minutes under microwaves achieves 85% yield vs. 65% at 80°C for 6 hours conventionally . Design of experiments (DoE) tools, such as response surface methodology, can model interactions between temperature, solvent polarity, and catalyst loading to identify Pareto-optimal conditions .

Q. How do tautomeric forms of the triazole ring impact structural analysis and bioactivity, and what methods resolve these ambiguities?

The 1,2,4-triazole system exhibits tautomerism between 3-amine and 5-amine forms. X-ray crystallography of co-crystallized tautomers (e.g., 1:1 mixtures) reveals distinct hydrogen-bonding networks (e.g., N–H···N distances of 2.8–3.1 Å) that influence receptor binding . Solid-state NMR (¹⁵N CP-MAS) can further distinguish tautomers by chemical shift differences (>5 ppm) .

Q. What strategies are effective in resolving contradictions in bioactivity data across different studies (e.g., variable IC₅₀ values)?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use of identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Metabolite Screening : LC-MS/MS to rule out degradation products .
  • Computational Docking : Molecular dynamics simulations to validate binding poses against protein targets (e.g., CYP51) .

Q. How can computational methods (e.g., DFT, QSAR) guide the design of derivatives with enhanced properties?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, electron-withdrawing groups on the thiadiazole ring lower LUMO energy (-3.2 eV), enhancing electrophilic interactions . Quantitative structure-activity relationship (QSAR) models correlate logP values (1.8–2.5) with antifungal activity, guiding substituent selection .

Q. What are the emerging applications of this compound in coordination chemistry, and how do metal complexes differ in reactivity?

The compound forms octahedral complexes with Cu(II) (e.g., [Cu(L)₂Cl₂]), characterized by ESR (gǁ = 2.25) and UV-Vis (λ = 650 nm). These complexes exhibit redox-mediated catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid, 75% conversion) . Comparative studies with Ag(I) complexes show enhanced antimicrobial activity (MIC = 4 µg/mL vs. 16 µg/mL for the free ligand) .

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